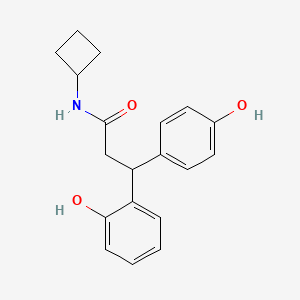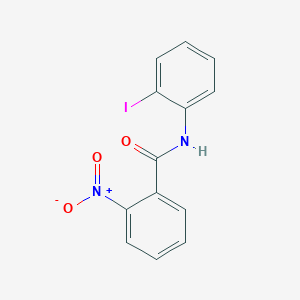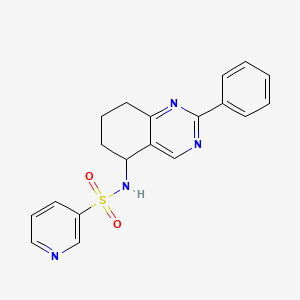![molecular formula C19H13BrCl2N2O3S B6031323 5-[(4-bromophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide](/img/structure/B6031323.png)
5-[(4-bromophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-bromophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-[(4-bromophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules.
科学研究应用
5-[(4-bromophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.
作用机制
The mechanism of action of 5-[(4-bromophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further modulating the compound’s effects .
相似化合物的比较
Similar Compounds
- **5-[(3-bromophenyl)sulfamoyl]-2-fluorobenzoic acid
- **5-[(4-bromophenyl)sulfamoyl]-2-hydroxybenzoic acid
Uniqueness
5-[(4-bromophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and potential applications. The combination of these functional groups provides a versatile platform for further chemical modifications and applications.
属性
IUPAC Name |
5-[(4-bromophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrCl2N2O3S/c20-12-6-8-14(9-7-12)24-28(26,27)18-10-15(16(21)11-17(18)22)19(25)23-13-4-2-1-3-5-13/h1-11,24H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXSMNOVPBMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrCl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl (1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6031245.png)

![(Z)-2-[[(Z)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl]sulfonylmethylsulfonyl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B6031256.png)
![1-(1-{1-[4-(propylamino)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6031279.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6031290.png)

![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(2-methoxyacetyl)piperidine-2-carboxamide](/img/structure/B6031308.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide](/img/structure/B6031311.png)
![3-[2-(4-nitrophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6031335.png)
![Methyl 2-[1-[[2-(furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-oxopiperazin-2-yl]acetate](/img/structure/B6031341.png)
![N-(1-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6031343.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6031347.png)
